molecular formula C12H18N4O B14440977 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide CAS No. 76765-30-5

3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide

Cat. No.: B14440977
CAS No.: 76765-30-5
M. Wt: 234.30 g/mol
InChI Key: FCEZAHIFFJLZFP-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide is a chemical compound known for its significant biological and chemical properties. It is a derivative of triazene, a class of compounds characterized by the presence of a diazoamino group. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide typically involves the diazotization of an amine precursor followed by coupling with an appropriate nucleophile. One common method includes the reaction of 3,3-dimethyltriazeno with N-ethyl-p-toluamide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the nucleophile to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization processes, where the amine precursor is treated with nitrous acid to form the diazonium salt. This is followed by coupling with N-ethyl-p-toluamide in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new triazene derivatives with different functional groups .

Scientific Research Applications

3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA synthesis and cell division.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide involves its interaction with cellular components, leading to cytotoxic effects. It acts as an alkylating agent, forming covalent bonds with DNA and disrupting its structure and function. This results in the inhibition of DNA synthesis and cell division, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide stands out due to its specific structure, which imparts unique reactivity and biological activity.

Properties

CAS No.

76765-30-5

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-N-ethyl-4-methylbenzamide

InChI

InChI=1S/C12H18N4O/c1-5-13-12(17)10-7-6-9(2)11(8-10)14-15-16(3)4/h6-8H,5H2,1-4H3,(H,13,17)

InChI Key

FCEZAHIFFJLZFP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)N=NN(C)C

Origin of Product

United States

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